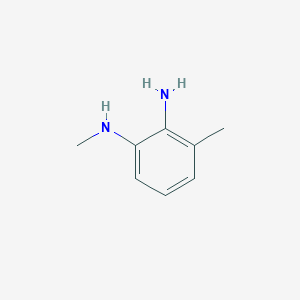

N1,3-Dimethylbenzene-1,2-diamine

Description

Overview of o-Phenylenediamines as Key Synthetic Intermediates

o-Phenylenediamine (B120857) (OPD), with the chemical formula C₆H₄(NH₂)₂, is the parent compound of substituted 1,2-diaminobenzenes and stands as a cornerstone in organic synthesis. wikipedia.org Its utility stems from the presence of two nucleophilic amino groups in close proximity, which enables the facile construction of five- and six-membered heterocyclic rings through condensation reactions with various electrophilic partners.

One of the most prominent applications of o-phenylenediamines is in the synthesis of benzimidazoles. This is typically achieved through condensation with carboxylic acids or their derivatives. wikipedia.orgwisdomlib.org The reaction with formic acid, for instance, yields benzimidazole (B57391) itself, while other carboxylic acids produce 2-substituted benzimidazoles. wikipedia.org This class of compounds is of great importance in medicinal chemistry, with many derivatives exhibiting a broad spectrum of biological activities. Similarly, condensation with diketones or their equivalents, such as dimethyl oxalate, leads to the formation of quinoxalines and related heterocyclic systems. wikipedia.org

Beyond heterocycle synthesis, o-phenylenediamines are also crucial in the preparation of Schiff base ligands. wisdomlib.org These ligands, formed by the condensation of the diamine with aldehydes or ketones like salicylaldehyde (B1680747), can coordinate with various metal ions to form stable transition metal complexes. wikipedia.org These complexes have found applications in catalysis and materials science. Furthermore, the reaction of o-phenylenediamine with nitrous acid results in the formation of benzotriazole, a well-known corrosion inhibitor. wikipedia.org

The synthesis of o-phenylenediamine itself is commonly achieved through the reduction of o-nitroaniline. wikipedia.orgorgsyn.org Various reducing agents can be employed for this transformation, including tin or stannous chloride in the presence of hydrochloric acid, zinc dust, or through catalytic hydrogenation. orgsyn.orgsciencemadness.org

Table 1: Properties of o-Phenylenediamine

| Property | Value | Reference |

|---|---|---|

| IUPAC Name | Benzene-1,2-diamine | wikipedia.org |

| CAS Number | 95-54-5 | wikipedia.org |

| Molecular Formula | C₆H₈N₂ | wikipedia.org |

| Molar Mass | 108.144 g·mol⁻¹ | wikipedia.org |

| Appearance | White solid (darkens on oxidation) | wikipedia.org |

| Melting Point | 102 to 104 °C | wikipedia.org |

Significance of Methyl Substitution Patterns in Aromatic Diamine Reactivity

The introduction of methyl groups onto the aromatic ring or the nitrogen atoms of o-phenylenediamine significantly influences the molecule's reactivity and properties. These effects can be broadly categorized into electronic and steric effects.

The basicity of the amine groups is also affected. Alkyl groups are electron-releasing and increase the electron density on the nitrogen atom, making the lone pair more available to accept a proton. Therefore, N-alkylation generally increases the basicity of amines. ncert.nic.in However, in aqueous solutions, the basicity of methyl-substituted amines is also influenced by solvation effects and steric hindrance around the nitrogen atom. ncert.nic.in

Steric Effects: The presence of a methyl group, particularly on one of the nitrogen atoms or at a position adjacent to an amino group on the ring, can introduce steric hindrance. This can influence the regioselectivity of reactions by blocking access to a particular reaction site. For instance, in the formation of metal complexes or in condensation reactions, a bulky substituent near a nitrogen atom might hinder the approach of the reacting species.

Research Landscape of N1,3-Dimethylbenzene-1,2-diamine within Chemical Literature

The specific compound this compound, where one methyl group is attached to a nitrogen atom (N1) and another to the benzene (B151609) ring at position 3, appears to be a less commonly studied isomer compared to other dimethyl-substituted phenylenediamines. A comprehensive search of the chemical literature reveals a relative scarcity of research focused specifically on its synthesis and reactivity.

However, synthetic strategies for closely related isomers can provide insights into potential routes for its preparation. For instance, the synthesis of N,3-dimethyl-p-phenylenediamine has been described, involving the nitrosation of N-methyl-m-toluidine followed by reduction. prepchem.com Another related compound, 3,N1-Dimethyl-benzene-1,2-diamine, has been synthesized by the reduction of N,3-dimethyl-2-nitroaniline using a palladium on carbon (Pd-C) catalyst under a hydrogen atmosphere. chemicalbook.com

The synthesis of N,N-dimethyl-p-phenylenediamine is well-documented and typically involves the reduction of N,N-dimethyl-4-nitroaniline. wikipedia.orgrasayanjournal.co.inchemicalbook.com Various reduction methods have been employed, including catalytic hydrogenation with Raney nickel or Pd/C, or using reducing agents like stannous chloride. rasayanjournal.co.inchemicalbook.comprepchem.com

Given these examples, a plausible synthetic route to this compound could involve the following general steps:

Selective N-methylation of 3-methyl-2-nitroaniline.

Subsequent reduction of the nitro group to an amino group.

The reactivity of this compound can be inferred from the principles discussed in the previous section. The methyl group at position 3 would act as an activating group on the ring, while the N-methyl group would increase the basicity of the substituted amine and introduce some steric bulk. These features would make it a valuable intermediate for synthesizing specifically substituted heterocyclic compounds and ligands. The limited available literature, however, suggests that this particular substitution pattern has not been extensively explored, representing a potential area for future research in synthetic organic chemistry.

Structure

3D Structure

Properties

IUPAC Name |

1-N,3-dimethylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2/c1-6-4-3-5-7(10-2)8(6)9/h3-5,10H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TUJVROLAHPPIJL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)NC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

136.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N1,3 Dimethylbenzene 1,2 Diamine

Established Synthetic Routes for Ortho-Phenylenediamines and Derivatives

The preparation of o-PDs can be achieved through several classical and modern synthetic routes. These methods provide the fundamental chemistry that can be adapted for more complex, substituted derivatives.

Reductive amination is a versatile method for forming amines from carbonyl compounds. wikipedia.org This process involves the reaction of a ketone or aldehyde with an amine to form an imine intermediate, which is then reduced to the corresponding amine. wikipedia.orgmasterorganicchemistry.com This strategy avoids the issue of multiple alkylations that can occur with direct alkylation of amines. masterorganicchemistry.com

Key aspects of reductive amination include:

Two-Step Process: The reaction proceeds first through the formation of a hemiaminal, which then dehydrates to form an imine or iminium ion. This intermediate is subsequently reduced.

Reducing Agents: A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) being particularly effective because they are mild enough not to reduce the initial carbonyl compound but are reactive towards the imine intermediate. masterorganicchemistry.com Other reagents like sodium borohydride (NaBH₄) can also be used. masterorganicchemistry.com

One-Pot Reactions: The process is often carried out as a "one-pot" synthesis where the carbonyl compound, amine, and reducing agent are all combined, simplifying the procedure. wikipedia.org

While highly effective for synthesizing a wide range of amines, direct reductive amination is not typically used for forming C-N bonds directly on an aromatic ring to create the core o-PD structure. masterorganicchemistry.com However, it is a key method for preparing N-alkylated diamines from a parent o-PD. More advanced strategies, such as regioselective radical arene amination, have been developed to directly install amine groups onto arenes to form o-PDs. acs.orgnih.gov One such method utilizes a sulfamate-protected aniline (B41778), where an incoming aminium radical is directed to the ortho position through noncovalent interactions. acs.orgnih.gov

Nucleophilic aromatic substitution (SNAr) provides a pathway to o-phenylenediamines by replacing a leaving group on an aromatic ring with an amine nucleophile. This reaction is fundamentally different from electrophilic substitution and is facilitated by specific ring substituents.

The mechanism requires:

Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups (such as -NO₂) positioned ortho or para to the leaving group is essential. libretexts.org These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, through resonance. libretexts.org

Good Leaving Group: A suitable leaving group, typically a halide (e.g., -Cl, -F), is required.

Strong Nucleophile: An amine source, such as ammonia or an alkylamine, acts as the nucleophile.

A common application of this approach starts with an ortho-halogenated nitrobenzene. manchester.ac.uk For example, o-dichlorobenzene or o-chloroaniline can be treated with aqueous ammonia at high temperatures and pressures in the presence of a copper catalyst to produce o-phenylenediamine (B120857). orgsyn.org Similarly, o-chloronitrobenzene can undergo ammonolysis followed by reduction to yield the diamine. google.com

The most traditional and widely used method for synthesizing aromatic amines, including o-phenylenediamines, is the sequence of nitration followed by reduction. acs.org This multi-step process is a cornerstone of aromatic chemistry.

The general pathway involves:

Nitration: An appropriate aniline derivative is nitrated to introduce a nitro group (-NO₂) onto the aromatic ring, typically ortho to the existing amino group.

Reduction: The resulting ortho-nitroaniline is then reduced to form the ortho-phenylenediamine.

A variety of reducing agents and conditions can be used for the reduction step, as detailed in the table below.

| Reducing Agent/Method | Conditions | Reference |

|---|---|---|

| Tin (Sn) and Hydrochloric Acid (HCl) | Aqueous acidic medium | orgsyn.org |

| Zinc Dust (Zn) and Sodium Hydroxide (NaOH) | Aqueous or alcoholic alkali | orgsyn.org |

| Sodium Hydrosulfite (Na₂S₂O₄) | Aqueous sodium hydroxide | orgsyn.org |

| Catalytic Hydrogenation (H₂) | Palladium, Platinum, or Nickel catalysts | wikipedia.org |

| Electrolytic Reduction | Aqueous alcohol with sodium acetate (B1210297) | orgsyn.org |

Catalytic hydrogenation, in particular, is a widely employed industrial method due to its efficiency and cleaner reaction profile. It often utilizes catalysts like palladium on carbon (Pd/C) or Raney Nickel under a hydrogen atmosphere. rasayanjournal.co.in

Targeted Synthesis of N1,3-Dimethylbenzene-1,2-diamine

The specific synthesis of this compound leverages the foundational nitration-reduction sequence, tailored with specific precursors and optimized conditions to achieve the desired substitution pattern.

The logical precursor for the synthesis of this compound is N,3-dimethyl-2-nitroaniline . This precursor is designed to have the required methyl groups and the nitro group in the correct positions for the final product.

N-methyl group: The methyl group on one of the amine nitrogens (N1) is already in place.

Aromatic methyl group: The methyl group on the benzene (B151609) ring (at position 3) is also present.

Ortho-nitro group: The nitro group is positioned ortho to the N-methylamino group, which upon reduction, will form the second amine group at the correct (position 2) location to yield the final 1,2-diamine structure.

The synthesis is achieved through the catalytic hydrogenation of the N,3-dimethyl-2-nitroaniline precursor. This method is favored for its high selectivity in reducing the nitro group to an amine without affecting other functional groups.

The optimized parameters for this specific transformation are detailed below.

| Parameter | Condition | Purpose |

|---|---|---|

| Precursor | N,3-dimethyl-2-nitroaniline | Provides the necessary carbon skeleton and functional groups. |

| Reaction Type | Catalytic Hydrogenation | Selectively reduces the nitro group to an amine. |

| Catalyst | Palladium on activated carbon (Pd/C) | Facilitates the addition of hydrogen across the N-O bonds of the nitro group. |

| Reagent | Hydrogen (H₂) | The reducing agent. |

| Result | High yield of this compound | Efficient conversion to the desired product. |

This targeted approach provides an efficient and high-yielding route to the desired this compound compound.

Optimized Reaction Conditions and Parameters

Solvent Effects on Reaction Efficiency and Selectivity

The solvent plays a critical role in the synthesis of aromatic diamines, influencing reaction rates, yields, and selectivity by affecting reactant solubility, catalyst activity, and transition state stabilization. In reactions analogous to the synthesis of this compound, such as the condensation of o-phenylenediamine with dicarbonyl compounds, the choice of solvent can dramatically alter the outcome.

Studies on related syntheses have shown that both protic and aprotic solvents can be effective, depending on the specific reaction mechanism. For instance, in the synthesis of quinoxaline (B1680401) derivatives from o-phenylenediamine, ethanol (B145695) has been shown to be a highly effective "green" solvent. researchgate.net In other catalytic reactions, such as the synthesis of benzimidazoles from o-phenylenediamine and aldehydes, a mixture of chloroform and methanol (3:1) was found to provide high yields at ambient temperatures. nih.gov The polarity and hydrogen-bonding capability of the solvent are crucial factors. In some cases, solvent-free conditions or the use of water as a solvent are being explored as part of green chemistry initiatives. researchgate.net

Interactive Data Table: Effect of Solvents on a Model Reaction Involving o-Phenylenediamine (Note: This data is illustrative, based on the synthesis of benzimidazole (B57391) from o-phenylenediamine and benzaldehyde, and demonstrates general solvent effects applicable to related syntheses.) researchgate.net

| Entry | Solvent | Yield (%) | Reaction Time (min) |

| 1 | Water | 95 | 30 |

| 2 | EtOAc | 40 | 120 |

| 3 | CH3CN | 50 | 120 |

| 4 | Dioxane | 45 | 120 |

| 5 | Ethanol | 60 | 90 |

| 6 | Xylene | 30 | 180 |

| 7 | THF | 40 | 120 |

| 8 | DMSO | 65 | 75 |

| 9 | DMF | 70 | 60 |

Catalytic Systems in this compound Synthesis

Catalysis is fundamental to the efficient synthesis of vicinal diamines. The primary route to this compound would likely involve the catalytic reduction of a nitro group precursor.

Hydrogenation Catalysts : A widely used method for converting nitroanilines to phenylenediamines is catalytic hydrogenation. This typically employs transition metal catalysts. A palladium-platinum bimetallic catalyst on an activated carbon support has been used for the continuous hydrogenation of ortho-nitroaniline to o-phenylenediamine. google.com However, in some complex syntheses, standard catalytic hydrogenation with palladium on charcoal has led to complex product mixtures, necessitating alternative reducing agents. mdpi.comresearchgate.net

Transfer Hydrogenation : Alternative reduction methods using agents like tin(II) chloride in ethanol are also effective and can be more chemoselective. mdpi.comresearchgate.net

C-H Amination Catalysts : Advanced methods for creating diamines involve direct C-H amination. Rhodium-catalyzed intramolecular C-H insertion reactions of sulfamate esters provide a pathway to differentially protected 1,2-diamines. nih.gov

Condensation Catalysts : In subsequent reactions where the diamine is a reactant, various catalysts are employed. These include nanostructured pyrophosphates (Na2PdP2O7), citric acid, and supported gold nanoparticles, which facilitate condensation reactions under mild conditions. nih.govresearchgate.net

Temperature and Pressure Optimization

Optimizing temperature and pressure is crucial for maximizing yield and minimizing side reactions. For catalytic hydrogenation reactions, such as the reduction of ortho-nitroaniline, conditions are typically in the range of 50 to 150°C and 0.5 to 5 MPa. google.com These parameters are carefully controlled to ensure complete conversion while preventing over-reduction or decomposition of the starting material or product. For many laboratory-scale syntheses involving condensation or substitution reactions, reflux temperatures at atmospheric pressure are sufficient. However, specific catalytic cycles may require precise temperature control, sometimes at low temperatures (e.g., 0°C or -20°C) to control selectivity during acylation or sulfonation steps. mdpi.com

Purification and Isolation Techniques

The isolation and purification of this compound from a reaction mixture is a critical final step. Aromatic diamines can be sensitive to oxidation, requiring careful handling. Standard purification protocols include:

Extraction : After the reaction, the mixture is typically worked up by extracting the product into an organic solvent, followed by washing with aqueous solutions (like sodium bicarbonate or brine) to remove inorganic impurities and unreacted reagents. mdpi.com

Chromatography : Column chromatography is a common method for purifying diamines and their derivatives. Silica gel is a frequently used stationary phase, with a solvent system (eluent) chosen based on the polarity of the product and impurities. mdpi.com

Distillation : For liquid diamines, vacuum distillation can be an effective purification method, especially after initial chromatographic separation.

Recrystallization : If the final product is a solid, recrystallization from a suitable solvent is used to obtain high-purity crystalline material. asianpubs.org

Filtration : In continuous processes, a film filtering system can be used to separate the catalyst from the product stream before final purification steps like dehydrogenation and rectification. google.com

Novel Synthetic Strategies and Green Chemistry Approaches

Modern synthetic chemistry emphasizes the development of more efficient and environmentally benign methods. These include the use of alternative energy sources and photocatalysis to drive reactions under milder conditions.

Microwave-Assisted Synthesis

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods. By using microwave irradiation, reaction times can be dramatically reduced from hours to minutes, often with an increase in product yield. asianpubs.org This technique has been successfully applied to the synthesis of various nitrogen-containing heterocycles starting from o-phenylenediamines. oup.comresearchgate.net For example, the cyclocondensation of o-phenylenediamine with carboxylic acids to form benzimidazoles is much faster and more efficient under microwave irradiation compared to conventional heating. asianpubs.org This rapid, solventless, and efficient methodology aligns with the principles of green chemistry.

Interactive Data Table: Comparison of Conventional vs. Microwave-Assisted Synthesis (Note: Data is illustrative, based on the synthesis of benzimidazole derivatives.) asianpubs.org

| Method | Reaction Time | Yield (%) |

| Conventional Heating | 3-5 hours | 60-80 |

| Microwave Irradiation | 5-15 minutes | 80-95 |

Photocatalytic Condensation Reactions

Photocatalysis represents a frontier in synthetic chemistry, utilizing light to drive chemical transformations. A notable development is the solvent-controllable photoreaction of 4-methoxyazobenzenes to selectively synthesize N-arylbenzene-1,2-diamines. nih.gov By irradiating the starting material in dimethylformamide (DMF) with hydrochloric acid, the desired N-arylbenzene-1,2-diamine can be obtained as the major product. nih.gov This method provides a novel route to N-substituted diamines. Furthermore, photoredox-mediated hydroamination of enecarbamates offers a unified approach to synthesizing β-diamine building blocks, demonstrating the power of photocatalysis in C-N bond formation under mild conditions. nih.gov

Catalyst-Free Methodologies

There is no specific information in the reviewed literature on the catalyst-free synthesis of this compound. However, general catalyst-free methods for the N-methylation of amines have been developed, which could theoretically be applied to a precursor like 3-methyl-1,2-phenylenediamine. For instance, catalyst-free N-methylation of various amines has been achieved using carbon dioxide as a methyl source in the presence of a reductant like phenylsilane (PhSiH3) in a suitable solvent such as dimethylformamide (DMF) at elevated temperatures. researchgate.netnih.gov Another approach involves the use of dimethyl carbonate (DMC) as a methylating agent in water under high temperatures, which has been shown to be effective for the N-methylation of some heterocyclic amines without a catalyst. rsc.org The applicability of these methods to produce this compound specifically has not been reported.

Mechanochemical Synthesis

No specific studies on the mechanochemical synthesis of this compound have been found in the literature. Mechanochemistry, which involves using mechanical force to induce chemical reactions, has been applied to the N-alkylation of various nitrogen-containing compounds, such as imides, under solvent-free conditions in a ball mill. nih.govnih.gov These methods have been shown to be efficient for preparing N-alkylated products. While it is conceivable that a mechanochemical approach could be developed for the methylation of 3-methyl-1,2-phenylenediamine, no such procedure has been documented.

Investigation of Side Reactions and Byproduct Formation

Detailed studies on the side reactions and byproduct formation specific to the synthesis of this compound are absent from the scientific literature. However, in the context of N-methylation of o-phenylenediamines, several side products can be anticipated. A significant challenge is controlling the degree of methylation. The reaction of a primary amine can lead to a mixture of mono-, di-, tri-, and even quaternary ammonium (B1175870) salts.

In the synthesis of the related compound N-methyl-o-phenylenediamine from o-nitroaniline, a key strategy is to use a methylation reagent with strong selectivity to avoid the formation of the N,N-dimethyl byproduct. google.compatsnap.com When starting with o-phenylenediamine, a common side product is N,N'-dimethyl-o-phenylenediamine. patsnap.com Therefore, in a hypothetical synthesis of this compound from 3-methyl-1,2-phenylenediamine, the formation of other isomers (N1,N1-dimethyl and N2,N2-dimethyl), as well as the fully methylated N1,N1,N2,N2-tetramethyl derivative and the symmetrically methylated N1,N2-dimethyl isomer, would be potential side reactions that need to be controlled.

Stereochemical Control and Regioselectivity in Synthesis

This compound is an achiral molecule, and therefore, aspects of stereochemical control, such as enantioselectivity or diastereoselectivity, are not applicable to its direct synthesis.

Regioselectivity, however, is a critical aspect of the synthesis of unsymmetrically substituted o-phenylenediamines like this compound. The synthesis would require the selective methylation of the two different amino groups of a precursor like 3-methyl-1,2-phenylenediamine. The literature contains extensive research on the regioselective functionalization of arenes. For instance, methods for regioselective amination of arenes have been developed that utilize noncovalent interactions to direct incoming functional groups to a specific position. nih.govacs.org While these principles are well-established, specific studies detailing the regioselective methylation of 3-methyl-1,2-phenylenediamine to yield this compound have not been found. The challenge in such a synthesis would be to direct the two methyl groups to the desired nitrogen atoms while avoiding methylation at other positions.

Advanced Spectroscopic and Computational Characterization of N1,3 Dimethylbenzene 1,2 Diamine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone for elucidating the precise molecular structure of N1,3-Dimethylbenzene-1,2-diamine in solution. Through one-dimensional (1D) and two-dimensional (2D) experiments, a complete assignment of proton (¹H) and carbon (¹³C) signals can be achieved.

The ¹H NMR spectrum of this compound displays distinct signals corresponding to the aromatic protons, the amine protons, and the methyl protons. The electron-donating nature of the two amino groups and the methyl group on the aromatic ring significantly influences the chemical shifts of the aromatic protons, generally causing them to appear at a higher field (lower ppm) compared to unsubstituted benzene (B151609).

The three aromatic protons are chemically distinct and exhibit a complex splitting pattern due to spin-spin coupling. The N-H protons of the primary and secondary amine groups are expected to appear as broad signals, and their chemical shift can be influenced by solvent, concentration, and temperature. The two methyl groups, one attached to the nitrogen (N-CH₃) and one to the benzene ring (Ar-CH₃), will appear as sharp singlet signals in distinct regions of the spectrum.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

|---|---|---|---|

| Ar-H | 6.5 - 7.2 | Multiplet (m) | J ≈ 7-9 (ortho), 2-3 (meta) |

| NH₂ | 3.5 - 4.5 | Broad Singlet (br s) | N/A |

| NH-CH₃ | 3.0 - 4.0 | Broad Singlet (br s) | N/A |

| Ar-CH₃ | 2.1 - 2.4 | Singlet (s) | N/A |

| N-CH₃ | 2.8 - 3.0 | Singlet (s) | N/A |

The proton-decoupled ¹³C NMR spectrum is expected to show eight distinct signals, corresponding to the six unique aromatic carbons and the two methyl carbons. The chemical shifts of the aromatic carbons are influenced by the substitution pattern. The carbons directly bonded to the nitrogen atoms (C1, C2) will be shifted downfield, while the other ring carbons will have their shifts modulated by the electronic effects of the three substituents.

Distortionless Enhancement by Polarization Transfer (DEPT) and Attached Proton Test (APT) experiments are instrumental in differentiating between quaternary (C), methine (CH), methylene (B1212753) (CH₂), and methyl (CH₃) carbons. aiinmr.comnumegalabs.com

DEPT-90: Only CH signals are observed.

DEPT-135: CH and CH₃ signals appear as positive peaks, while CH₂ signals appear as negative peaks. Quaternary carbons are not observed. numegalabs.com

APT: CH and CH₃ signals have opposite phase to C and CH₂ signals, allowing for the identification of all carbon types in a single experiment. huji.ac.ilceitec.cz

Table 2: Predicted ¹³C NMR and DEPT/APT Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | DEPT-135 Phase | APT Phase |

|---|---|---|---|

| C1/C2 (Ar-N) | 140 - 150 | No Signal | Negative |

| C3 (Ar-CH₃) | 130 - 140 | No Signal | Negative |

| C4/C5/C6 (Ar-H) | 110 - 130 | Positive | Positive |

| Ar-CH₃ | 15 - 25 | Positive | Positive |

| N-CH₃ | 30 - 40 | Positive | Positive |

Two-dimensional NMR experiments are essential for unambiguously assigning the complex ¹H and ¹³C spectra and confirming the molecule's connectivity.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.eduwalisongo.ac.id Cross-peaks will appear between the signals of adjacent aromatic protons, helping to delineate the substitution pattern on the ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached (one-bond ¹H-¹³C correlations). sdsu.edulibretexts.org It allows for the definitive assignment of which proton signal corresponds to which methine or methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for piecing together the entire molecular framework by showing correlations between protons and carbons over two or three bonds (²J_CH and ³J_CH). libretexts.orgyoutube.com For instance, an HMBC spectrum would show a correlation between the N-CH₃ protons and the C1 carbon, and between the Ar-CH₃ protons and the C2, C3, and C4 carbons, thereby confirming the positions of the methyl groups.

Vibrational Spectroscopy Applications

Vibrational spectroscopy probes the molecular vibrations of the compound, providing key information about the functional groups present.

Table 3: Predicted FT-IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| 3300 - 3500 | N-H Stretch (asymmetric & symmetric) | Primary Amine (NH₂) |

| 3300 - 3400 | N-H Stretch | Secondary Amine (NH) |

| 3000 - 3100 | C-H Stretch | Aromatic Ring |

| 2850 - 3000 | C-H Stretch | Methyl Groups (-CH₃) |

| 1600 - 1650 | N-H Bend | Primary Amine (NH₂) |

| 1500 - 1600 | C=C Stretch | Aromatic Ring |

| 1250 - 1350 | C-N Stretch | Aromatic Amine |

Raman spectroscopy serves as a complementary technique to FT-IR. While IR spectroscopy is more sensitive to vibrations involving a change in dipole moment (e.g., polar bonds like N-H), Raman spectroscopy is more sensitive to vibrations that involve a change in polarizability. For this compound, strong Raman signals would be expected for the symmetric vibrations of the benzene ring, such as the "ring breathing" mode, which are often weak in the IR spectrum. The C-C bonds of the aromatic ring and the C-H symmetric stretches would also produce characteristic Raman shifts, providing further confirmation of the molecular structure.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For N¹,N²-dimethylbenzene-1,2-diamine, the molecular formula is C₈H₁₂N₂, which corresponds to a precise molecular weight that can be confirmed by high-resolution mass spectrometry.

The molecular ion peak ([M]⁺•) in the mass spectrum would appear at a mass-to-charge ratio (m/z) corresponding to its molecular weight. fda.govsigmaaldrich.com Electron ionization (EI) is a common method that leads to characteristic fragmentation pathways. The fragmentation of aromatic amines like N¹,N²-dimethylbenzene-1,2-diamine typically involves the loss of small radicals and neutral molecules. Key fragmentation processes include the loss of a hydrogen atom, a methyl radical (CH₃•), or cleavage of the C-N bonds. The study of fragmentation patterns of related compounds, such as ketamine analogues which also contain substituted amine rings, reveals common pathways like α-cleavage and further losses of radicals. researchgate.net

Table 1: Key Mass Spectrometry Data for N¹,N²-dimethylbenzene-1,2-diamine

| Property | Value |

| Molecular Formula | C₈H₁₂N₂ |

| Molecular Weight | 136.19 g/mol |

| Molecular Ion Peak [M]⁺• | m/z 136 |

| Major Fragment Ion | m/z 121 (Loss of a methyl radical) |

| Other Possible Fragments | Fragments from ring cleavage or loss of NHCH₃ |

The base peak in the spectrum of the related 1,3-dimethylbenzene is often the [M-H]⁺ ion, but for N-alkylated anilines, cleavage of the N-alkyl bond is also prominent. sielc.com Therefore, a significant peak at m/z 121 ([M-CH₃]⁺) would be expected for N¹,N²-dimethylbenzene-1,2-diamine.

X-ray Diffraction (XRD) Crystallography for Solid-State Structure Determination

X-ray diffraction (XRD) on a single crystal is the definitive method for determining the three-dimensional arrangement of atoms in the solid state, providing precise bond lengths, bond angles, and intermolecular interactions. While a specific crystal structure for N¹,3-Dimethylbenzene-1,2-diamine was not found, analysis of related structures provides valuable insights.

For instance, the crystal structure of 4,5-dimethyl-1,2-phenylenediamine has been reported in the Crystallography Open Database. nih.gov Studies on derivatives like N,N'-dimethyl-2,2'-diselenodibenzoamide reveal that the molecules can adopt specific conformations, such as possessing a twofold symmetry axis. researchgate.net In such structures, intramolecular and intermolecular forces, including hydrogen bonds (if N-H protons are present) and van der Waals interactions, dictate the crystal packing. For N¹,N²-dimethylbenzene-1,2-diamine, weak C-H···π interactions would likely play a role in the solid-state assembly. The dihedral angle between the plane of the benzene ring and the substituents on the nitrogen atoms is a key structural parameter determined by XRD.

Table 2: Representative Crystallographic Data for a Related Phenylenediamine Derivative

| Parameter | Example Value (for N,N′-dimethyl-2,2′-diselenodibenzoamide) researchgate.net |

| Crystal System | (Example) Monoclinic |

| Space Group | (Example) P2₁/n |

| Key Feature | Molecule possesses a twofold symmetry axis. |

| Torsion Angle | The C-Se-Se-C torsion angle is a defining feature (e.g., 82.4°). |

| Interactions | Intramolecular Se···O short contacts are observed. |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy probes the electronic transitions within a molecule. Aromatic compounds like N¹,N²-dimethylbenzene-1,2-diamine exhibit characteristic absorption bands in the UV region. These absorptions are primarily due to π → π* transitions within the benzene ring and n → π* transitions involving the non-bonding electrons on the nitrogen atoms.

The UV-Vis spectrum of the parent compound, o-phenylenediamine (B120857), shows absorption bands around 210 nm, 240 nm, and 294 nm, which are attributed to π → π* transitions of the disubstituted benzene ring. researchgate.net The N-methylation in N¹,N²-dimethylbenzene-1,2-diamine is expected to cause a bathochromic (red) shift in these absorption bands due to the electron-donating effect of the methyl groups, which raises the energy of the highest occupied molecular orbital (HOMO). The spectrum of N,N-Dimethylaniline, a related compound, shows a strong absorption peak at 251 nm. photochemcad.com

Table 3: Expected UV-Vis Absorption Data for N¹,N²-dimethylbenzene-1,2-diamine

| Transition Type | Expected Wavelength (λ_max) Range | Description |

| π → π | ~240-260 nm | Electronic transition within the aromatic system. |

| π → π | ~290-310 nm | Lower energy transition of the benzene ring. |

| n → π * | >300 nm (often weak) | Transition of lone-pair electrons on nitrogen. |

Electron Paramagnetic Resonance (EPR) Spectroscopy (if applicable for radical species)

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that is specifically sensitive to species with unpaired electrons, such as free radicals. bruker.com Phenylenediamines are well-known for their ability to undergo one-electron oxidation to form stable radical cations, often referred to as Wurster's-type radicals. acs.orgwikipedia.org

N¹,N²-dimethylbenzene-1,2-diamine can be oxidized, either chemically or electrochemically, to its corresponding radical cation. This paramagnetic species would be EPR-active. The EPR spectrum provides information about the electronic environment of the unpaired electron. Key parameters include the g-factor, which is characteristic of the radical, and the hyperfine coupling constants, which arise from the interaction of the unpaired electron with nearby magnetic nuclei (such as ¹H and ¹⁴N). The hyperfine structure can reveal how the unpaired electron is delocalized across the aromatic ring and the N-methyl groups. acs.org Studies on p-phenylenediamine (B122844) radical cations show that the unpaired electron is largely localized on the phenylenediamine core. bohrium.com

Computational Chemistry and Quantum Mechanical Studies

Density Functional Theory (DFT) is a powerful computational method used to predict the geometric and electronic properties of molecules. acs.orgresearchgate.net For N¹,N²-dimethylbenzene-1,2-diamine, DFT calculations, often using hybrid functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can provide a detailed picture of its molecular structure in the gas phase. nih.gov

These calculations can accurately predict bond lengths, bond angles, and dihedral angles. The results can be used to corroborate experimental findings from techniques like XRD. Furthermore, DFT is used to calculate vibrational frequencies (for comparison with IR and Raman spectra) and other electronic properties such as the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, offering insights into its reactivity. nih.gov

Frontier Molecular Orbital (FMO) theory focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to explain chemical reactivity and electronic properties. researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter that indicates the chemical reactivity and kinetic stability of the molecule. nih.gov

For N¹,N²-dimethylbenzene-1,2-diamine, the HOMO is expected to be delocalized over the π-system of the benzene ring and the nitrogen lone pairs. The LUMO is typically a π* anti-bonding orbital of the aromatic ring. DFT calculations can provide visualizations of these orbitals and their energy levels. A smaller HOMO-LUMO gap generally implies higher chemical reactivity.

Table 4: Representative DFT-Calculated Frontier Orbital Energies for Phenylenediamine Derivatives

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | Reference |

| o-Phenylenediamine | -5.09 | -0.32 | 4.77 | researchgate.net |

| m-Toluic Acid Derivative (I) | -6.34 | -1.21 | 5.13 | researchgate.net |

| Benzimidazole (B57391) Derivative (II) | -5.74 | -1.02 | 4.72 | researchgate.net |

Natural Bond Orbital (NBO) Analysis for Delocalization and Hyperconjugation

Natural Bond Orbital (NBO) analysis is a computational method that transforms the calculated wavefunction into a set of localized orbitals corresponding to the familiar Lewis structure elements, such as core orbitals, lone pairs, and bonds. uni-muenchen.dewisc.edu This analysis provides a quantitative description of electron delocalization and hyperconjugative interactions by examining the "donor-acceptor" interactions between filled (donor) Lewis-type NBOs and empty (acceptor) non-Lewis-type NBOs. uni-muenchen.de The stabilization energy (E²) associated with these interactions quantifies their importance. wisc.edu

For N¹,3-dimethylbenzene-1,2-diamine, several key delocalization and hyperconjugative interactions are expected to define its electronic structure:

Lone Pair Delocalization: The lone pairs of the two nitrogen atoms (n_N) are major electron donors. They delocalize into the antibonding π* orbitals of the benzene ring, an interaction denoted as n → π*. This delocalization increases the electron density of the aromatic ring, particularly at the ortho and para positions relative to the amino groups, and contributes significantly to the molecule's stability.

Intramolecular Hydrogen Bonding: A significant stabilizing interaction is anticipated between the lone pair of the N¹ nitrogen and the antibonding σ* orbital of the N²-H bond (n(N¹) → σ*(N²-H)). This interaction is the electronic basis for the formation of a stable intramolecular hydrogen bond, which influences the molecule's preferred conformation. cdnsciencepub.com

The predicted stabilization energies for the most significant donor-acceptor interactions in N¹,3-dimethylbenzene-1,2-diamine, based on analyses of similar molecules, are summarized below. nih.govacs.org

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| n (N¹) | π* (C²-C³) | ~8-12 | Lone Pair Delocalization |

| n (N²) | π* (C¹-C⁶) | ~35-45 | Lone Pair Delocalization |

| n (N¹) | σ* (N²-H) | ~5-9 | Intramolecular H-Bond |

| σ (C³-C¹⁰) | π* (C⁴-C⁵) | ~3-5 | Hyperconjugation |

| σ (C¹-H) | π* (C²-C³) | ~2-4 | Hyperconjugation |

Note: This table is predictive and based on data from analogous systems. E(2) values are estimates.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution of a molecule and predict its reactive sites. tandfonline.com The MEP surface plots the electrostatic potential onto the molecule's electron density surface, with different colors indicating varying potential values. Red regions signify the most negative potential (electron-rich, susceptible to electrophilic attack), while blue regions represent the most positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net

For N¹,3-dimethylbenzene-1,2-diamine, the MEP map is expected to show:

Negative Potential: The most electron-rich areas (deep red) will be concentrated around the nitrogen atoms due to their lone pairs. The lone pair on the N² atom is predicted to be the most negative region, making it a primary site for electrophilic attack or protonation.

Positive Potential: The most electron-poor region (deep blue) is expected to be the hydrogen atom of the N²-H group, highlighting its acidic character and ability to act as a hydrogen bond donor. The hydrogen atoms on the aromatic ring will also exhibit a positive potential, though to a lesser extent.

Intermediate Potential: The carbon framework of the benzene ring and the methyl groups will show intermediate potential values (green to yellow).

| Region | Predicted MEP Value (a.u.) | Interpretation |

| Around N² Lone Pair | ~ -0.065 to -0.075 | Strongest Nucleophilic Site |

| Around N¹ Lone Pair | ~ -0.050 to -0.060 | Nucleophilic Site |

| Around N²-H Proton | ~ +0.070 to +0.080 | Strongest Electrophilic Site (H-bond donor) |

| Aromatic Protons | ~ +0.025 to +0.035 | Electrophilic Sites |

Note: This table is predictive. Values are illustrative estimates in atomic units (a.u.).

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods can accurately predict spectroscopic parameters, which aids in the interpretation of experimental data. nih.govnih.gov DFT calculations using the Gauge-Independent Atomic Orbital (GIAO) method for NMR and Time-Dependent DFT (TD-DFT) for UV-Vis are standard approaches. tandfonline.comnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to its lack of symmetry, N¹,3-dimethylbenzene-1,2-diamine is expected to show distinct signals for all of its protons and carbons.

¹H NMR: Four signals are predicted for the three aromatic protons and the one N-H proton, along with two distinct signals for the two methyl groups. The N-H proton signal may be broad. Chemical shifts are influenced by the electron-donating effects of the amine and methyl groups. youtube.com

¹³C NMR: Eight distinct signals are predicted for the eight carbon atoms (six aromatic and two methyl). The carbons attached to nitrogen (C1, C2) will be shifted downfield, while the methyl carbons will appear upfield.

| Group | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 6.5 - 7.2 (3 distinct signals) | 110 - 145 (6 distinct signals) |

| N²-H | 3.5 - 4.5 (broad singlet) | - |

| N¹-CH₃ | ~2.9 - 3.2 (singlet) | ~30 - 35 |

| Ring-CH₃ | ~2.2 - 2.4 (singlet) | ~18 - 22 |

Note: This table is predictive and based on general values for substituted anilines and toluenes. Solvent effects can alter these values.

Infrared (IR) Spectroscopy

The calculated IR spectrum helps in assigning vibrational modes. Key predicted frequencies for N¹,3-dimethylbenzene-1,2-diamine are listed below, based on data from related phenylenediamines. nih.govsemanticscholar.org

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | 3400 - 3450 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch (Methyl) | 2850 - 2980 | Medium |

| Aromatic C=C Stretch | 1580 - 1620, 1480-1520 | Strong, Medium |

| N-H Bend | 1500 - 1550 | Medium |

| C-N Stretch | 1250 - 1350 | Strong |

Note: This table is predictive. Experimental values may differ due to intermolecular interactions in the solid or liquid phase.

UV-Vis Spectroscopy

The electronic absorption spectrum, calculated using TD-DFT, is expected to show characteristic π → π* transitions of the substituted benzene ring. rsc.orgyoutube.com The electron-donating amino and methyl groups cause a bathochromic (red) shift compared to unsubstituted benzene.

| Transition | Predicted λ_max (nm) | Major Orbital Contribution |

| Band 1 | ~280 - 300 | HOMO → LUMO (π → π) |

| Band 2 | ~235 - 250 | HOMO-1 → LUMO (π → π) |

Note: This table is predictive. Solvent polarity can significantly influence absorption maxima.

Conformational Analysis and Energy Minima

Conformational analysis investigates the different spatial arrangements of a molecule (conformers) that arise from rotation around single bonds and their relative stabilities. For N¹,3-dimethylbenzene-1,2-diamine, the key rotational bonds are the C¹-N¹ and C²-N² bonds.

The global energy minimum conformation is predicted to be one that maximizes the stability gained from an intramolecular hydrogen bond. cdnsciencepub.comrsc.org Specifically, the conformer where the N²-H group acts as a hydrogen bond donor to the lone pair of the N¹ atom is expected to be the most stable. This interaction forms a pseudo-six-membered ring structure, which significantly lowers the system's energy compared to other conformers where such an H-bond is absent. The orientations of the N-methyl and ring-methyl groups will also play a secondary role in determining stability due to steric effects.

| Conformer Description | Key Feature | Predicted Relative Energy (kcal/mol) |

| Conformer A | Intramolecular N²-H···N¹ H-bond | 0.00 (Global Minimum) |

| Conformer B | No H-bond, -NH₂ and -NHCH₃ anti | ~ 3 - 5 |

| Conformer C | No H-bond, -NH₂ and -NHCH₃ syn | ~ 5 - 7 |

Note: This table is predictive. The energy differences are estimates based on typical hydrogen bond strengths in similar systems.

Chemical Reactivity and Transformation Studies of N1,3 Dimethylbenzene 1,2 Diamine

Reactivity of Amine Functionalities

The presence of both a primary and a secondary amine group dictates the regioselectivity of reactions. The primary amine is generally more sterically accessible and can exhibit different nucleophilicity compared to the secondary amine, leading to the potential for selective reactions under controlled conditions.

The amine groups of N1,3-Dimethylbenzene-1,2-diamine can act as nucleophiles in alkylation and acylation reactions. The primary amine is typically more reactive towards electrophiles than the secondary amine due to reduced steric hindrance.

Alkylation: Direct alkylation with agents like methyl iodide or dimethyl sulfate (B86663) would be expected to proceed first at the more accessible primary amine, converting it into a secondary amine. Exhaustive alkylation would lead to the formation of quaternary ammonium (B1175870) salts. The preparation of N-methylated phenylenediamines often involves the reaction of the parent diamine with a methylating agent in the presence of a base.

Acylation: Acylation with reagents such as acid chlorides or anhydrides is a common transformation for aromatic amines. In the case of this compound, selective monoacylation is expected to occur preferentially at the primary amino group. Kinetic studies on similar asymmetrical diamines, like 4-methylbenzene-1,3-diamine, show that selective monoacylation can be achieved, although parallel and serial by-products can also form. researchgate.net The reaction of the primary amine with an acylating agent like benzoyl chloride would yield an N-acyl derivative. Further acylation of the secondary amine would require more forcing conditions.

Table 1: Expected Products of Alkylation and Acylation of this compound

| Reactant | Reagent | Expected Major Product |

|---|---|---|

| This compound | Methyl Iodide (1 eq.) | N1,N1,3-Trimethylbenzene-1,2-diamine |

| This compound | Benzoyl Chloride (1 eq.) | N-(2-amino-3-methylphenyl)-N-methylbenzamide |

Condensation reactions are fundamental to the chemistry of o-phenylenediamines, leading to the formation of important heterocyclic systems. libretexts.org These reactions typically begin with the nucleophilic attack of an amine group on the carbonyl carbon of an aldehyde or ketone, followed by dehydration. allsubjectjournal.comvanderbilt.eduyoutube.com

The reaction of o-phenylenediamines with aldehydes or carboxylic acids is a classic method for synthesizing benzimidazoles. nih.govjocpr.comresearchgate.net For this compound, condensation with an aldehyde would lead to a 1,2,4-trisubstituted benzimidazole (B57391). The reaction proceeds via the formation of a Schiff base intermediate, which then undergoes intramolecular cyclization and aromatization. nih.gov

When reacting with aldehydes, the initial condensation can occur at either the primary or secondary amine. However, cyclization requires the loss of a proton from the participating nitrogen. The reaction of the closely related 3-methylbenzene-1,2-diamine with various aldehydes demonstrates that this cyclization proceeds efficiently. nih.gov Similarly, N-methyl-1,2-phenylenediamine is used to synthesize 1-methyl-2-substituted-benzimidazoles. organic-chemistry.orgsigmaaldrich.com Therefore, this compound is expected to react with aldehydes to form 1,4-dimethyl-2-substituted-1H-benzimidazoles.

Table 2: Benzimidazole Synthesis from o-Phenylenediamine (B120857) Analogs and Aldehydes

| o-Phenylenediamine Derivative | Aldehyde | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 3-Methylbenzene-1,2-diamine | p-Toluenethiol, Paraformaldehyde | TCE/H₂O, 130 °C | 7-Methyl-1-((p-tolylthio)methyl)-1H-benzo[d]imidazole | nih.gov |

| N-Methyl-1,2-phenylenediamine | Various Aldehydes | Ni-catalyst | 1-Methyl-2-substituted-benzimidazoles | organic-chemistry.org |

| o-Phenylenediamine | Various Aldehydes | Ammonium Chloride, Ethanol (B145695), 80-90 °C | 2-Substituted-benzimidazoles | nih.gov |

Schiff bases, or imines, are formed through the condensation of a primary amine with an aldehyde or ketone. allsubjectjournal.com this compound has a primary amine that can readily react with carbonyl compounds to form a Schiff base. The secondary amine is generally unreactive under typical Schiff base formation conditions. The reaction of o-phenylenediamine with one equivalent of an aldehyde can selectively form a mono-Schiff base. researchgate.net This selectivity is driven by the higher reactivity of the primary amine.

For this compound, condensation with a molecule like salicylaldehyde (B1680747) would be expected to yield a Schiff base where the imine bond is formed exclusively with the primary amino group. jocpr.com

Table 3: Representative Schiff Base Syntheses from Diamines and Aldehydes

| Amine | Aldehyde | Solvent/Conditions | Product Type | Reference |

|---|---|---|---|---|

| o-Phenylenediamine | Aromatic Aldehydes | Methanol, Reflux | Mono-Schiff Base | researchgate.net |

| o-Phenylenediamine | 4-Methoxybenzaldehyde | Ethanol, HBr (cat.) | Mono-Schiff Base | researchgate.net |

| N,N-dimethyl p-phenylenediamine (B122844) | Salicylaldehyde | Ethanol, Reflux | Schiff Base | jocpr.com |

Quinoxalines are bicyclic heterocycles formed by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as benzil (B1666583) or glyoxal. organic-chemistry.orgsid.ir This reaction is a cornerstone of quinoxaline (B1680401) synthesis and is generally high-yielding. nih.govresearchgate.netjlu.edu.cn

For an unsymmetrically substituted diamine like this compound, the reaction with an unsymmetrical 1,2-dicarbonyl compound can potentially lead to a mixture of two isomeric quinoxaline products. However, with a symmetrical dicarbonyl like benzil, a single quinoxaline product is expected: 1,5-dimethyl-2,3-diphenylquinoxaline. The reaction is often catalyzed by acids or proceeds simply by heating the reactants in a suitable solvent like ethanol or acetic acid. thieme-connect.de

Table 4: Quinoxaline Synthesis from o-Phenylenediamines and 1,2-Diketones

| o-Phenylenediamine Derivative | 1,2-Dicarbonyl Compound | Catalyst/Conditions | Product Type | Reference |

|---|---|---|---|---|

| Benzene-1,2-diamine | Benzil | (NH₄)₆Mo₇O₂₄·4H₂O, EtOH/H₂O, RT | 2,3-Diphenylquinoxaline | sid.ir |

| 4-Substituted benzene-1,2-diamines | Benzil | Acetic Acid, Reflux | 6-Substituted-2,3-diphenylquinoxalines | thieme-connect.de |

| Benzene-1,2-diamine | Benzil | Oxalic Acid, Room Temp | 2,3-Diphenylquinoxaline | researchgate.net |

Beyond the formation of benzimidazoles and quinoxalines, o-phenylenediamines are precursors to a variety of other heterocyclic structures through cyclization reactions. The specific product depends on the nature of the reactant partner, which provides the additional atoms needed to form the new ring.

For this compound, the differential reactivity of the primary and secondary amines can be exploited to synthesize various heterocyclic systems. For example, reaction with reagents like carbon disulfide or phosgene (B1210022) derivatives can lead to the formation of five-membered heterocyclic rings incorporating both nitrogen atoms. The reaction of N-methyl-1,2-phenylenediamine with carbon disulfide is a known route to 1-methyl-1H-benzimidazole-2(3H)-thione. sigmaaldrich.com A similar reaction with this compound would be expected to produce the corresponding 1,4-dimethyl-1,3-dihydro-2H-benzimidazole-2-thione. Other cyclization reactions can involve reaction with dicarbonates to form six-membered cyclic carbamates (oxazinanones), although this is more general for primary amines. researchgate.net

Oxidation Reactions

The oxidation of o-phenylenediamines, including N¹,3-dimethylbenzene-1,2-diamine, is a well-established method for the synthesis of benzimidazoles, a class of heterocyclic compounds with a wide range of biological activities. The reaction typically involves the condensation of the diamine with an aldehyde or a carboxylic acid in the presence of an oxidizing agent. The choice of oxidant and reaction conditions can significantly influence the yield and purity of the resulting benzimidazole derivative.

For instance, the reaction of an o-phenylenediamine with an aldehyde first forms a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole. Various oxidizing agents can be employed, such as nitrobenzene, air, or metal salts. The specific conditions, including temperature and solvent, are optimized to promote the desired transformation.

A general scheme for the oxidation of N¹,3-dimethylbenzene-1,2-diamine to a benzimidazole derivative is presented below:

Step 1: Condensation: The diamine reacts with an aldehyde (R-CHO) to form a Schiff base intermediate.

Step 2: Oxidative Cyclization: The intermediate undergoes an intramolecular cyclization with the concurrent removal of two hydrogen atoms by an oxidizing agent, leading to the formation of the aromatic benzimidazole ring.

Reduction Reactions

While oxidation reactions of N¹,3-dimethylbenzene-1,2-diamine are more commonly explored due to their utility in synthesizing valuable heterocyclic compounds, reduction reactions are also chemically significant. The reduction of metal complexes containing substituted benzene-1,2-diamines has been investigated. For example, the reduction of such complexes with powerful reducing agents like lithium aluminum hydride (LiAlH₄) at low temperatures can lead to the isolation of the pure diamine product. This indicates that the diamine moiety can be stable under certain reductive conditions, a property that is useful in the synthesis and manipulation of coordination compounds.

Electrophilic Aromatic Substitution Reactions on the Benzene (B151609) Ring

The benzene ring of N¹,3-dimethylbenzene-1,2-diamine is activated towards electrophilic aromatic substitution due to the electron-donating nature of the two amino groups and the methyl group. These substituents increase the electron density of the ring, making it more susceptible to attack by electrophiles. uci.edu The directing effects of these groups determine the position of substitution on the aromatic ring. Both the amino groups and the methyl group are ortho, para-directors. libretexts.org

The following table summarizes the directing effects of the substituents on the benzene ring of N¹,3-dimethylbenzene-1,2-diamine:

| Substituent | Position on Ring | Activating/Deactivating | Directing Effect |

|---|---|---|---|

| -NHCH₃ | 1 | Activating | Ortho, Para |

| -NHCH₃ | 2 | Activating | Ortho, Para |

| -CH₃ | 3 | Activating | Ortho, Para |

Halogenation, such as bromination or chlorination, is a classic example of an electrophilic aromatic substitution reaction. msu.edu In the case of N¹,3-dimethylbenzene-1,2-diamine, the reaction with a halogen (e.g., Br₂ or Cl₂) in the presence of a Lewis acid catalyst would be expected to yield a mixture of halogenated products. The high activation of the ring by three electron-donating groups suggests that halogenation would proceed readily. The regioselectivity of the reaction would be governed by the combined directing effects of the substituents and steric hindrance.

Nitration and sulfonation are fundamental electrophilic aromatic substitution reactions that introduce a nitro (-NO₂) or a sulfonic acid (-SO₃H) group onto an aromatic ring, respectively. masterorganicchemistry.comlibretexts.org

Nitration: This reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, which generates the highly electrophilic nitronium ion (NO₂⁺). masterorganicchemistry.comlibretexts.org Given the activated nature of the benzene ring in N¹,3-dimethylbenzene-1,2-diamine, nitration would likely occur under milder conditions than those required for benzene itself. The resulting nitro-substituted diamine could be a valuable intermediate for further synthetic transformations. libretexts.orglibretexts.org

Sulfonation: Sulfonation is usually achieved by treating the aromatic compound with fuming sulfuric acid (a solution of sulfur trioxide in sulfuric acid). libretexts.orglibretexts.org This reaction is reversible, which can be a useful feature in synthetic strategies. masterorganicchemistry.com The introduction of a sulfonic acid group can increase the water solubility of the molecule and provides a handle for further functionalization.

The expected products for the mononitration and monosulfonation of N¹,3-dimethylbenzene-1,2-diamine would be a mixture of isomers, with the position of the new substituent determined by the directing effects of the existing groups.

Mechanistic Investigations of Key Transformations

The mechanism of electrophilic aromatic substitution reactions proceeds through a two-step process:

Formation of a Sigma Complex (Arenium Ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation known as a sigma complex or arenium ion. uci.edumsu.edu This step is typically the rate-determining step of the reaction. uci.edu

Deprotonation: A base removes a proton from the carbon atom that was attacked by the electrophile, restoring the aromaticity of the ring. uci.edumsu.edu

In the case of N¹,3-dimethylbenzene-1,2-diamine, the electron-donating substituents stabilize the positive charge in the arenium ion intermediate, particularly when the charge is located ortho or para to these groups. This stabilization lowers the activation energy of the reaction and leads to the observed ortho, para-directing effect. libretexts.org

Derivatization for Enhanced Functionality

The chemical structure of N¹,3-dimethylbenzene-1,2-diamine offers multiple sites for derivatization to introduce new functionalities.

At the Amine Groups: The amine groups can be readily acylated, alkylated, or used in condensation reactions to form a wide variety of derivatives. For example, reaction with acid chlorides or anhydrides would yield the corresponding amides. These modifications can alter the electronic properties and steric environment of the molecule, influencing its subsequent reactivity.

On the Aromatic Ring: As discussed, electrophilic substitution reactions provide a direct route to introduce various functional groups onto the benzene ring. These new substituents can then be further modified. For instance, a nitro group can be reduced to an amino group, which can then be diazotized and converted into a wide range of other functional groups.

The ability to selectively functionalize either the amine groups or the aromatic ring makes N¹,3-dimethylbenzene-1,2-diamine a versatile building block in organic synthesis.

In-depth Analysis of "this compound" Reveals Scarcity of Coordination Chemistry Literature

A thorough investigation into the coordination chemistry of the compound specified as "this compound" has revealed a significant lack of available scientific literature. The chemical name itself presents an ambiguity, as the nomenclature "N1,3" suggests substitution at the first nitrogen atom and the third position of the benzene ring, which is an uncommon naming convention for a 1,2-diamine.

Possible interpretations of the intended compound could include N¹-methyl-3-methylbenzene-1,2-diamine or a typographical error for the more commonly studied isomer, N¹,N²-dimethylbenzene-1,2-diamine. Extensive searches for coordination complexes involving "this compound" and its plausible structural interpretations have not yielded specific research findings necessary to construct a detailed article as per the requested outline.

Due to the absence of dedicated studies on the synthesis, chelation behavior, and spectroscopic properties of metal complexes with this particular ligand, we are unable to provide a scientifically accurate article focusing solely on "this compound".

However, a wealth of information is available for the closely related and well-documented ligand, N¹,N²-dimethylbenzene-1,2-diamine . This compound, where methyl groups are substituted on both nitrogen atoms of the o-phenylenediamine backbone, has been utilized in coordination chemistry. Should you be interested, we can proceed with generating a comprehensive article on the coordination chemistry of N¹,N²-dimethylbenzene-1,2-diamine , following the detailed outline you have provided.

Please confirm if you would like to proceed with an article on N¹,N²-dimethylbenzene-1,2-diamine .

Coordination Chemistry of N1,3 Dimethylbenzene 1,2 Diamine Ligands

Spectroscopic Characterization of Metal Complexes

X-ray Crystallography of Metal-Diamine Adducts

For instance, the crystal structure of a cobalt(III) complex featuring the N,N'-(4,5-dimethyl-1,2-phenylene)dipicolinamide (Me2bpb²⁻) ligand, which shares the same diamine backbone, has been reported. In the complex, trans-[(Me2bpb)Co(bzlan)₂]ClO₄, the dianionic tetradentate Me2bpb²⁻ ligand coordinates to the cobalt(III) ion through the two pyridine (B92270) nitrogen atoms and the two deprotonated amido nitrogen atoms, occupying the four equatorial positions. inorgchemres.org Two benzylamine (B48309) ligands coordinate axially, completing a distorted octahedral geometry around the central cobalt ion. inorgchemres.org This structure highlights the ability of the diamine backbone to form a stable five-membered chelate ring with the metal center.

Similarly, studies on copper(II) complexes with other bis-benzimidazole ligands derived from o-phenylenediamine (B120857) demonstrate the formation of mononuclear complexes. For example, in [Cu(L)(NO₃)₂] (where L is bis(1-(pyridin-2-ylmethyl)-benzimidazol-2-ylmethyl)ether), the copper(II) ion is coordinated by the ligand and nitrate (B79036) anions. nih.gov The geometry of such complexes can vary, with EPR spectra suggesting a tetragonally distorted geometry for the nitrate complex and a rhombic geometry for a related bromide complex. nih.gov These examples suggest that N1,3-Dimethylbenzene-1,2-diamine would likely act as a bidentate ligand, forming a stable five-membered chelate ring with transition metal ions, leading to various coordination geometries depending on the metal ion and co-ligands.

Table 1: Representative Crystallographic Data for a Related Cobalt(III) Complex

| Compound | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Ref. |

| trans-[(Me2bpb)Co(bzlan)₂]ClO₄ | Monoclinic | P2₁/c | 13.52 | 16.89 | 18.23 | 90 | 109.9 | 90 | inorgchemres.org |

Data for a complex with a related substituted o-phenylenediamine ligand.

Electronic Structure and Bonding Analysis in Complexes (Computational Studies)

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and bonding in metal complexes. Such studies can provide insights into the nature of metal-ligand interactions, orbital energies, and electronic transitions.

While specific DFT studies on this compound complexes are not prevalent in the literature, research on related systems offers a framework for understanding their electronic properties. For example, computational analyses of palladium(II) bis(N-heterocyclic carbene) complexes have shown that the electronic properties of the ligands, such as π-backbonding, play a crucial role in the catalytic activity of the complex. unt.edu The amount of π-acceptance from the ligand can be correlated with the reaction rate. unt.edu For this compound, the nitrogen lone pairs are the primary donors, and the electronic effects of the methyl groups and the phenyl backbone would influence the donor strength and the resulting metal-ligand bond characteristics.

DFT and Time-Dependent DFT (TD-DFT) computations on palladium complexes with other dinitrogen ligands have been used to explore their hydrolysis mechanisms and photophysical properties. nih.gov These studies indicate that the electronic nature of the ligands significantly impacts the reactivity and stability of the complexes. nih.gov For this compound complexes, DFT calculations would be expected to show significant σ-donation from the nitrogen atoms to the metal center. The HOMO-LUMO gap would be influenced by the nature of the metal and other coordinating ligands, which in turn would affect the complex's color and photochemical reactivity.

Table 2: Representative Computed Parameters for Related Palladium(II) Complexes

| Complex System | Computational Method | Key Finding | Ref. |

| Palladium(II) bis(NHC) | ETS-NOCV | π-backbonding from metal to ligand correlates with catalytic activity. | unt.edu |

| [Pd(DABA)Cl₂] | DFT/TDDFT | Ligand electronic properties influence hydrolysis and photophysical behavior. | nih.gov |

DABA = 3,4-diaminobenzoic acid; NHC = N-heterocyclic carbene.

Reactivity and Catalytic Applications of this compound Metal Complexes

Metal complexes of diamine ligands are known to exhibit a wide range of reactivity and are employed as catalysts in various organic transformations. While specific catalytic applications for this compound metal complexes are not extensively documented, the reactivity of related o-phenylenediamine complexes suggests potential areas of use.

Copper(II) complexes of o-phenylenediamine derivatives have been shown to catalyze the aerobic oxidation of o-phenylenediamine to 2,3-diaminophenazine. nih.gov This suggests that copper complexes of this compound could also be effective catalysts for oxidation reactions. The rate of such reactions is often dependent on the concentration of the copper complex and the substrate. nih.gov Furthermore, the catalytic oxidative coupling of N,N-dimethyl-p-phenylenediamine with other aromatic compounds has been utilized for the trace analysis of metal ions like copper and iron, indicating the potential for analytical applications. nih.gov

Palladium complexes are renowned for their catalytic prowess in C-C bond-forming reactions, such as the Heck reaction. organic-chemistry.orglibretexts.org It is plausible that palladium(II) complexes of this compound could serve as effective catalysts for such transformations. The diamine ligand would stabilize the palladium center and influence the catalytic cycle's efficiency.

Zinc complexes bearing diamine ligands have been investigated as catalysts for the ring-opening polymerization (ROP) of lactides to produce biodegradable polymers like polylactide (PLA). nih.govrsc.org The structure and electronic properties of the diamine ligand can be tuned to control the polymerization process, affecting the molecular weight and polydispersity of the resulting polymer. und.edu This suggests a potential application for zinc complexes of this compound in green chemistry and materials science.

Table 3: Potential Catalytic Applications based on Related Diamine Complexes

| Metal | Ligand Type | Catalytic Reaction | Potential Application of this compound Complex | Ref. |

| Copper(II) | o-phenylenediamine deriv. | Aerobic Oxidation | Catalytic oxidation of various substrates. | nih.gov |

| Palladium(II) | Various phosphines/amines | Heck Coupling | C-C bond formation reactions. | organic-chemistry.orglibretexts.org |

| Zinc(II) | Ethylenediamine deriv. | Ring-Opening Polymerization | Synthesis of biodegradable polymers. | nih.govrsc.org |

Applications in Advanced Materials Science

Role as Monomers in Polymer Synthesis

Aromatic diamines are fundamental monomers for the synthesis of high-performance polymers characterized by their thermal stability and mechanical strength. N1,3-Dimethylbenzene-1,2-diamine serves as a specialized monomer where its asymmetrical structure can be exploited to impart unique properties to the polymer backbone. The presence of a methyl group on one of the amine nitrogens and another on the aromatic ring introduces steric hindrance and alters the electronic nature of the molecule, which in turn influences the reactivity of the monomer and the final properties of the polymer.

Aromatic Polyamides and Polyimides

Aromatic polyamides and polyimides are classes of polymers renowned for their exceptional thermal and chemical resistance. They are typically synthesized through the polycondensation of an aromatic diamine with an aromatic dicarboxylic acid (for polyamides) or a dianhydride (for polyimides).

The incorporation of this compound into these polymer chains is expected to have significant consequences for the material's properties. The N-methyl group can impact the polymerization process; for instance, it has been reported that N-methylation can block the terminal amino group, which can lead to a reduction in reaction activity or termination of the reaction, thereby affecting the final molecular weight of the polyamide. researchgate.net

Furthermore, the methyl groups on both the nitrogen and the benzene (B151609) ring disrupt the planarity and symmetry of the polymer chain. This disruption can inhibit the close packing of polymer chains, leading to several advantageous changes in properties:

Enhanced Solubility: The reduced inter-chain packing often results in polymers that are more soluble in common organic solvents, which is a significant advantage for processing and fabrication (e.g., for casting films or spinning fibers).

Modified Thermal Properties: While close packing is often associated with high thermal stability, the introduction of methyl groups can lower the melting temperature and glass transition temperature, potentially broadening the processing window for the material. researchgate.net

Amorphous Nature: The irregularity introduced by the monomer can lead to the formation of amorphous polymers, which are often associated with optical transparency.

| Structural Feature of Monomer | Expected Impact on Polymer Property | Rationale |

| Asymmetric Structure | Increased Solubility, Lower Crystallinity | Disrupts polymer chain symmetry and packing. |

| N-Methyl Group | Potential for Lower Molecular Weight, Modified Reactivity | Increases steric hindrance and can block reactive sites, affecting polymerization. researchgate.net |

| C-Methyl Group on Ring | Enhanced Solubility, Altered Thermal Profile | Adds to steric bulk, hindering close chain packing. |

Organic Electronic Devices (e.g., OLEDs)

Aromatic amines and their derivatives are cornerstone materials in the field of organic electronics, particularly in Organic Light-Emitting Diodes (OLEDs). They are frequently used in the hole transport layers (HTLs) due to their electron-donating nature, which facilitates the movement of positive charge carriers (holes). While direct applications of this compound in OLEDs are not widely documented, its chemical nature suggests potential utility.

As a building block, it could be used to synthesize larger, more complex molecules for various roles in an OLED stack. The electronic properties endowed by the diamine structure, modulated by the methyl groups, could be tailored for:

Hole Transport Materials: Its derivatives could be designed to have appropriate HOMO (Highest Occupied Molecular Orbital) energy levels for efficient hole injection and transport from the anode.

Host Materials: In the emissive layer, host materials form a matrix for the dopant (emitter) molecules. Derivatives of this compound could potentially be developed into host materials with a high triplet energy to effectively confine the excitons on the guest emitter molecules.

The development of materials derived from this diamine for electronic applications remains an area for future research.

Development of Functional Dyes and Pigments

Aromatic diamines are classic precursors in the synthesis of a vast array of dyes and pigments, most notably azo dyes. The synthesis involves a two-step process: diazotization of an amine group, followed by a coupling reaction with an electron-rich species.

The utility of the this compound scaffold in dye synthesis has been demonstrated in patent literature, specifically through its brominated derivatives. arctomsci.com For example, a bromo-derivative of this compound has been used as a precursor where one of its amine groups is converted into a diazonium salt. googleapis.comgoogle.com This reactive intermediate is then available to couple with other molecules to form a dye. googleapis.com

The general process suggests that the parent compound, this compound, could be similarly used. The two amine groups offer different reactivities, potentially allowing for selective diazotization. The final color and properties of the resulting dye would be determined by the entire conjugated system formed after the coupling reaction. The methyl groups on the diamine would also play a role in tuning the shade and influencing properties like solubility and lightfastness of the final dye molecule.

Precursors for Advanced Organic Frameworks

Covalent Organic Frameworks (COFs) and Metal-Organic Frameworks (MOFs) are highly porous, crystalline materials with a wide range of potential applications, including gas storage, separation, and catalysis. The structure of these frameworks is built from organic "linker" molecules connected by nodes.

Diamine-based linkers are of significant interest in the design of novel COFs. nih.gov this compound represents a potential candidate for a short, rigid linker for the synthesis of 2D or 3D frameworks. Its incorporation could lead to frameworks with specific properties:

Functionalized Pores: The N-methyl group and the unreacted secondary amine could project into the pores of the framework, creating a functionalized environment. These groups could serve as basic sites for catalysis or as interaction points for selective gas adsorption.